

# Cy5.5 Acetate: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cy5.5 acetate

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This technical guide provides an in-depth overview of the chemical structure, properties, and applications of **Cy5.5 acetate**, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document offers a consolidated resource of key technical data and experimental methodologies to facilitate its effective use in pre-clinical and in-vitro studies.

## Chemical Structure and Physicochemical Properties

**Cy5.5 acetate**, also known as Sulfo-Cyanine5.5 acetate, is a water-soluble, sulfonated cyanine dye. The presence of multiple sulfonate groups enhances its hydrophilicity, making it suitable for biological applications in aqueous environments. The acetate component typically serves as a counter-ion. The core structure of the Cy5.5 fluorophore is characterized by two indole rings linked by a polymethine chain.

Below is a summary of its key physicochemical properties:

Property	Value	Reference
Chemical Formula	C43H48N2O16S4	[1]
Molecular Weight	977.11 g/mol	[1]
Appearance	Dark blue solid	[2][3]
Solubility	Well soluble in water, DMSO, and DMF. Practically insoluble in non-polar organic solvents. [2][3]	[2][3]
Purity	Typically ≥95%	[1]

## Spectral Properties

Cy5.5 is a near-infrared (NIR) dye, which makes it particularly useful for in-vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in this spectral region.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~673-675 nm	[4][5]
Emission Maximum ( $\lambda_{em}$ )	~691-694 nm	[4][5]
Molar Extinction Coefficient ( $\epsilon$ )	~235,000 cm <sup>-1</sup> M <sup>-1</sup>	[4][5]
Quantum Yield ( $\Phi$ )	~0.2 (non-sulfonated)	[6]

## Experimental Protocols

The acetate or carboxylic acid form of Cy5.5 is typically non-activated. This makes it unsuitable for direct conjugation to biomolecules without prior chemical activation. Its primary applications are as a non-reactive control in labeling experiments and for instrument calibration.

## Preparation of Stock Solutions

Materials:

- **Cy5.5 acetate** (or carboxylic acid) solid
- Anhydrous Dimethyl sulfoxide (DMSO) or sterile deionized water
- Vortex mixer
- Microcentrifuge

#### Protocol:

- Bring the vial of solid **Cy5.5 acetate** to room temperature before opening to prevent moisture condensation.
- Add the appropriate volume of anhydrous DMSO or deionized water to the vial to achieve the desired stock concentration (e.g., 10 mM).
- Vortex the solution thoroughly to ensure the dye is completely dissolved.
- Briefly centrifuge the vial to collect the solution at the bottom.
- Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

## Use as a Non-Reactive Control in In-Vivo Imaging

Objective: To differentiate between specific probe accumulation and non-specific dye uptake.

#### Materials:

- Cy5.5-labeled targeting probe
- **Cy5.5 acetate** (unconjugated control)
- Animal model (e.g., tumor-bearing mouse)
- In-vivo imaging system with appropriate filters for Cy5.5
- Anesthesia

#### Protocol:

- Prepare two cohorts of animals for the study: one to receive the Cy5.5-labeled targeting probe and the other to receive the unconjugated **Cy5.5 acetate**.
- Dissolve the **Cy5.5 acetate** in a sterile, biocompatible vehicle (e.g., PBS) at a concentration equivalent to the dye concentration in the targeted probe solution.
- Administer the respective solutions to the animals via the desired route (e.g., intravenous injection).
- At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the animals and perform whole-body imaging using the in-vivo imaging system.
- Acquire fluorescence images using the appropriate excitation and emission filters for Cy5.5.
- Analyze the images to compare the biodistribution and tumor accumulation of the targeted probe versus the non-reactive **Cy5.5 acetate** control. This allows for the assessment of the targeting specificity of the probe.

## Stability and Storage

Solid **Cy5.5 acetate** should be stored at -20°C in a desiccated environment and protected from light.<sup>[2]</sup> Under these conditions, it is stable for up to 24 months.<sup>[2]</sup> Stock solutions in anhydrous DMSO can be stored at -20°C for at least one month, though some sources suggest up to 6 months at -80°C.<sup>[7]</sup> It is recommended to prepare fresh aqueous solutions for each experiment due to the potential for hydrolysis over time. Transportation can be done at ambient temperature for up to three weeks.<sup>[2]</sup>

## Applications in Research and Drug Development

The primary application of Cy5.5-conjugated molecules is in in-vivo and in-vitro fluorescence imaging. Its NIR properties make it an ideal candidate for:

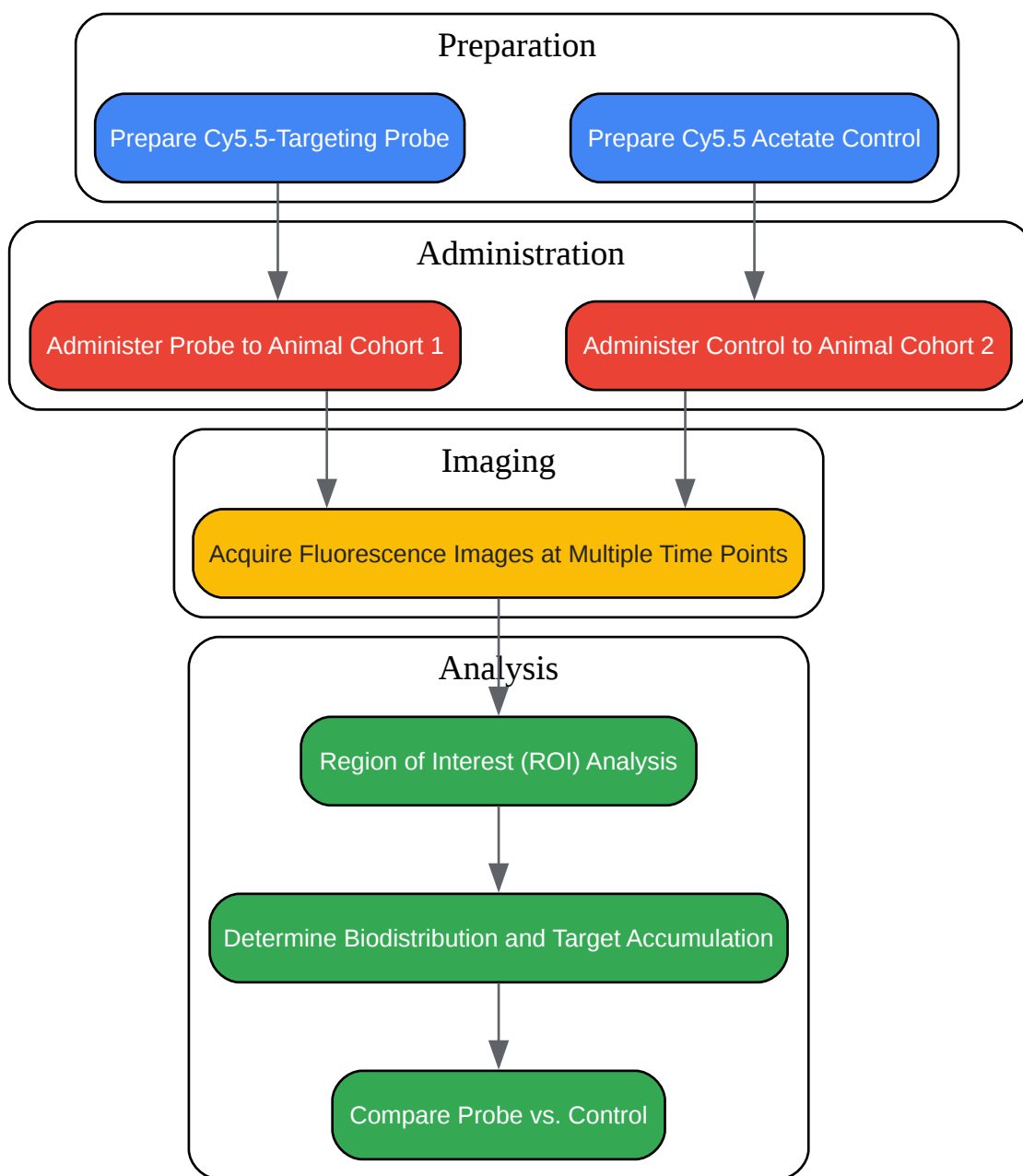
- Cancer Research: Visualizing tumor growth, metastasis, and response to therapy by labeling tumor-targeting molecules such as antibodies and peptides.

- Drug Delivery: Tracking the biodistribution, target accumulation, and clearance of drug delivery systems like nanoparticles and liposomes.
- Inflammation Imaging: Detecting and monitoring inflammatory processes by labeling relevant biomarkers.

The non-activated **Cy5.5 acetate** is a crucial tool in these studies to serve as a negative control, ensuring that the observed fluorescence signal is due to the specific targeting of the conjugated molecule and not due to non-specific accumulation of the dye itself.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an in-vivo imaging experiment using a Cy5.5-labeled probe and a non-activated **Cy5.5 acetate** control.



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Caption: A typical workflow for an in-vivo imaging experiment.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)